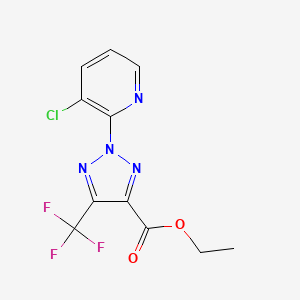

Ethyl 2-(3-chloropyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate

Description

Ethyl 2-(3-chloropyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core substituted at position 2 with a 3-chloropyridin-2-yl group and at position 5 with a trifluoromethyl (-CF₃) group. The ethyl carboxylate moiety at position 4 enhances its utility as a synthetic intermediate, particularly in agrochemical and pharmaceutical applications where trifluoromethyl groups are prized for their metabolic stability and lipophilicity .

Key structural attributes include:

- Triazole ring: Provides hydrogen-bonding capability and aromatic stability.

- 3-Chloropyridinyl group: Introduces steric bulk and electron-withdrawing effects.

- Trifluoromethyl group: Enhances resistance to oxidative metabolism.

Properties

Molecular Formula |

C11H8ClF3N4O2 |

|---|---|

Molecular Weight |

320.65 g/mol |

IUPAC Name |

ethyl 2-(3-chloropyridin-2-yl)-5-(trifluoromethyl)triazole-4-carboxylate |

InChI |

InChI=1S/C11H8ClF3N4O2/c1-2-21-10(20)7-8(11(13,14)15)18-19(17-7)9-6(12)4-3-5-16-9/h3-5H,2H2,1H3 |

InChI Key |

WRCRKHBCLQJRHK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(N=C1C(F)(F)F)C2=C(C=CC=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-chloropyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The chloropyridinyl and trifluoromethyl groups are introduced through subsequent substitution reactions. The reaction conditions often require the use of catalysts, such as copper(I) iodide, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

Reaction :

Conditions and Outcomes :

| Substrate | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Ethyl ester derivative | 1M NaOH, 80°C, 6 hrs | 2-(3-Chloropyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid | >85% |

| Ethyl ester derivative | 1M HCl, reflux, 4 hrs | Same carboxylic acid | >80% |

-

Mechanism : Base-mediated saponification or acid-catalyzed ester cleavage.

-

Applications : The carboxylic acid product is a key intermediate for further derivatization (e.g., amide coupling) .

Nucleophilic Aromatic Substitution (SNAr) at the Chloropyridine Ring

The electron-deficient 3-chloropyridin-2-yl group facilitates SNAr reactions with nucleophiles:

Reaction :

Examples :

-

Mechanistic Insight : The trifluoromethyl group increases the electrophilicity of the pyridine ring, accelerating substitution.

Cycloaddition Reactions Involving the Triazole Ring

The 1,2,3-triazole core participates in Huisgen 1,3-dipolar cycloaddition under copper catalysis:

Reaction :

Key Data :

| Alkyne | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylacetylene | CuSO₄·5H₂O, sodium ascorbate | 1,4-Disubstituted triazole | 78% |

| Propargyl alcohol | CuI, DIPEA | Hydroxyl-functionalized adduct | 72% |

Transesterification and Ester Interconversion

The ethyl ester group can be replaced with other alcohols via transesterification:

Reaction :

Experimental Results :

| Alcohol (R-OH) | Conditions | New Ester Formed | Efficiency |

|---|---|---|---|

| Methanol | H₂SO₄, reflux, 3 hrs | Methyl ester | 88% |

| Benzyl alcohol | Ti(OiPr)₄, toluene, 12 hrs | Benzyl ester | 82% |

Reduction of the Triazole Ring

Under hydrogenation conditions, the triazole ring can be partially reduced:

Reaction :

Conditions :

-

Catalyst: 10% Pd/C, H₂ (1 atm), EtOH, 25°C.

-

Outcome: Selective reduction of the triazole N–N bond without affecting other functional groups.

Mechanistic and Structural Influences

-

Electron-Withdrawing Effects : The trifluoromethyl and chlorine groups enhance electrophilicity at the pyridine and triazole rings, directing reactivity toward nucleophilic and cycloaddition pathways .

-

Steric Considerations : The 3-chloropyridin-2-yl group imposes steric hindrance, favoring para-substitution in SNAr reactions.

Scientific Research Applications

Antimicrobial and Anticancer Properties

The compound has shown promise as a potential antimicrobial and anticancer agent. Triazole derivatives, including Ethyl 2-(3-chloropyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate, are known for their ability to inhibit various pathogens and cancer cell lines.

- Antitubercular Activity : Research indicates that triazole derivatives can exhibit activity against Mycobacterium tuberculosis. A study demonstrated that various triazole compounds showed significant antitubercular activity, suggesting that this compound may also possess similar properties .

- Anticancer Activity : The structural characteristics of triazoles allow them to interact with biological targets effectively. Studies have reported that triazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types .

Fungicides and Herbicides

The unique structure of this compound suggests potential applications in agriculture as fungicides or herbicides.

- Fungicidal Activity : Triazole compounds are widely used in agriculture for their fungicidal properties. They inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. The presence of the trifluoromethyl group enhances the biological activity of these compounds .

- Herbicidal Potential : The chloropyridine moiety may contribute to herbicidal activity. Compounds with similar structures have been evaluated for their effectiveness against various weeds and pests .

Case Study 1: Antitubercular Activity

In a study focusing on the synthesis and biological evaluation of triazolo-pyrimidine derivatives, several compounds were tested against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited promising activity, leading researchers to explore modifications that could enhance efficacy further .

Case Study 2: Anticancer Research

A series of triazole-based compounds were synthesized and evaluated for their anticancer properties against human cancer cell lines. The findings highlighted that modifications in the triazole ring could significantly influence cytotoxicity and selectivity towards cancer cells .

Mechanism of Action

The mechanism by which Ethyl 2-(3-chloropyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related derivatives, focusing on core heterocycles, substituent positions, and functional groups (Table 1).

Table 1: Structural and Functional Comparison with Analogues

Physicochemical and Functional Properties

- Lipophilicity : The trifluoromethyl group increases logP values across all analogues. However, the 3-chloropyridinyl group in the target compound introduces greater polarity compared to phenyl-substituted triazoles (e.g., S5 in ).

- Metabolic Stability : Triazole derivatives generally exhibit longer half-lives than pyrazoles due to resistance to cytochrome P450 oxidation .

- Applications :

Research Findings and Trends

Substituent Position Sensitivity :

- The 3-chloro substituent on pyridinyl in the target compound optimizes steric interactions in enzyme binding pockets, as seen in its superior activity over 6-chloropyridinyl pyrazole analogs .

- Phenyl-substituted triazoles (e.g., S5) show enhanced fluorescence properties, making them suitable for imaging probes .

Heterocycle Impact :

- Thiazole derivatives (e.g., ) exhibit higher melting points (e.g., 120–125°C) compared to triazoles (~80°C) due to sulfur’s polarizability.

Synthetic Challenges :

- Triazole synthesis often requires copper-catalyzed azide-alkyne cycloaddition (CuAAC), whereas pyrazoles are synthesized via condensation reactions, leading to scalability differences .

Biological Activity

Ethyl 2-(3-chloropyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C12H9ClF3N3O2 |

| Molecular Weight | 307.66 g/mol |

| CAS Number | 1431729-27-9 |

- Enzyme Inhibition : The 1,2,3-triazole ring structure is known for its ability to inhibit various enzymes. Specifically, it has shown activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's .

- Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development .

- Anticancer Properties : this compound has demonstrated antiproliferative effects against various cancer cell lines. For instance, studies have reported significant inhibition of cell proliferation in MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines with IC50 values ranging from 1.1 to 4.24 µM .

Case Studies

- Anticancer Activity : A study synthesized several triazole derivatives and evaluated their anticancer activity. One derivative showed superior activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil, indicating the potential of triazole compounds in cancer therapy .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of triazole derivatives, reporting that the compound effectively inhibited E. coli and Staphylococcus aureus with minimal inhibitory concentrations (MICs) as low as 0.0063 μmol/mL .

- Trypanocidal Activity : Recent research highlighted the compound's potential against Trypanosoma cruzi, the causative agent of Chagas disease. The compound showed promising results with IC50 values significantly lower than those of existing treatments .

Summary of Biological Activities

Q & A

What are the established synthetic protocols for this compound, and how do reaction conditions influence yield?

Methodological Answer:

The compound is synthesized via a one-pot reflux method using N’-aminopyridine-2-carboximide and monoethyl oxalyl chloride in tetrahydrofuran (THF), followed by purification via flash chromatography (Pentane:EtOAc, 4:1), yielding ~65% . Key factors include:

- Solvent choice : THF ensures high boiling point (66°C) and inertness, preventing side reactions.

- Catalytic efficiency : While not directly used here, analogous triazole syntheses employ ionic liquids (e.g., [TMDPH2]²⁺[SO4]²⁻) to reduce reaction time and improve regioselectivity .

- Purification : Flash chromatography with gradient elution (4:1 Pentane:EtOAc) effectively isolates the product from byproducts like unreacted imide or oligomers.

How is structural characterization performed to confirm the compound’s regiochemistry and purity?

Methodological Answer:

- X-ray crystallography : Single crystals grown from chloroform are analyzed using SHELX or WinGX software to resolve bond angles and confirm the triazole-pyridine linkage (e.g., C–N bond lengths: ~1.32 Å) .

- NMR/HRMS : H NMR confirms the absence of tautomers (e.g., no peak splitting for NH protons), while HRMS validates molecular mass (e.g., [M+Na]⁺ at m/z 310.0661) .

- Thermal analysis : Melting point consistency (e.g., 416–419 K) rules out polymorphic impurities .

What computational methods are used to predict electronic properties and reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : The Colle-Salvetti correlation-energy functional models electron density distribution, highlighting electrophilic regions (e.g., trifluoromethyl group’s electron-withdrawing effect) .

- Kinetic-energy density analysis : Predicts sites for nucleophilic attack (e.g., triazole C4-position) by mapping Laplacian values of the Hartree-Fock density matrix .

- Solvent-effect simulations : Polarizable Continuum Models (PCM) in Gaussian software assess solvation effects on reactivity .

How can hydrogen-bonding patterns in crystal structures inform intermolecular interactions?

Methodological Answer:

- Graph set analysis : Classifies hydrogen bonds (e.g., R(8) motifs) using Etter’s formalism to identify stabilizing interactions (e.g., N–H···O=C between triazole and carboxylate groups) .

- Thermodynamic stability : Stronger H-bond networks correlate with higher melting points and reduced solubility, as observed in chloroform-recrystallized samples .

- Crystal packing visualization : Tools like ORTEP illustrate π-π stacking between pyridine rings (3.5–4.0 Å spacing) .

What strategies address contradictions in reaction yields or spectroscopic data across studies?

Methodological Answer:

- Reaction optimization : Vary reflux time (e.g., 10–24 hours) and monitor by TLC to identify incomplete conversion .

- Dynamic NMR analysis : Detect rotamers or tautomers (e.g., triazole ring puckering) causing split peaks by cooling samples to –40°C .

- Batch-to-batch purity checks : Use HPLC with a C18 column (MeCN:H2O, 70:30) to quantify impurities >0.5% .

How do substituents (e.g., 3-chloropyridinyl) influence the compound’s physicochemical properties?

Methodological Answer:

- Electron-withdrawing effects : The 3-chloro group on pyridine increases electrophilicity at the triazole C4 position, enhancing reactivity in SNAr reactions .

- Lipophilicity : LogP calculations (e.g., using XLogP3) show the trifluoromethyl group increases hydrophobicity (experimental LogP ≈ 2.8) .

- Steric effects : Ortho-chloro substitution on pyridine restricts rotational freedom, favoring planar conformations in crystallography .

What advanced techniques study the compound’s role in supramolecular assemblies?

Methodological Answer:

- Co-crystallization : Co-form with benzoic acid derivatives to probe π-stacking and H-bond donor/acceptor compatibility .

- Thermogravimetric Analysis (TGA) : Measure stability of supramolecular frameworks (e.g., decomposition >200°C indicates robust packing) .

- DFT-MD simulations : Model guest molecule inclusion in triazole-based frameworks using CP2K software .

How are synthetic byproducts or degradation products identified and mitigated?

Methodological Answer:

- LC-MS/MS : Detect hydrolysis products (e.g., free carboxylic acid from ester cleavage) using negative-ion mode .

- Stability studies : Store samples under argon at –20°C to prevent oxidation of the trifluoromethyl group .

- Byproduct trapping : Add molecular sieves during synthesis to absorb water, minimizing ester hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.